molecular formula C17H14N4O3 B2396350 ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate CAS No. 478248-79-2

ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate

Cat. No.: B2396350
CAS No.: 478248-79-2
M. Wt: 322.324
InChI Key: IJAWWXQEXBEBSJ-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a pyridine boronic acid with a halogenated triazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of catalysts like palladium on carbon (Pd/C)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of various biological processes.

    Industrial Applications: The compound’s unique structural features make it useful in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and pyridine moiety can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The ester group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate can be compared with other triazole derivatives, such as:

    Ethyl 4-[4-(3-pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzoate: Similar structure but with a different ester group.

    Mthis compound: Similar structure but with a methyl ester group instead of ethyl.

    4-[4-(3-Pyridinylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[4-(pyridine-3-carbonyl)triazol-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-2-24-17(23)12-5-7-14(8-6-12)21-11-15(19-20-21)16(22)13-4-3-9-18-10-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAWWXQEXBEBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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